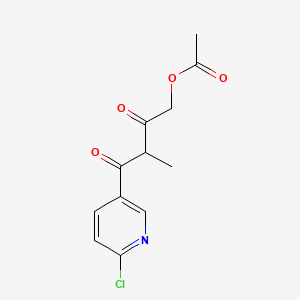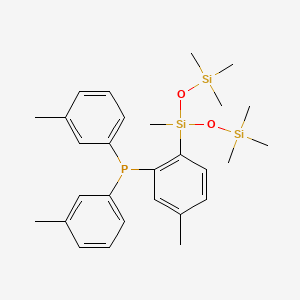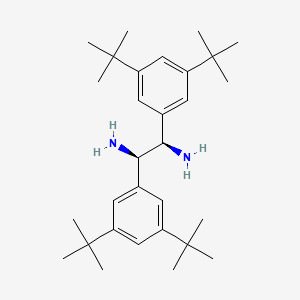
(1R,2R)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine is a chiral diamine compound known for its bulky substituents and stereochemical properties. This compound is often used in asymmetric synthesis and catalysis due to its ability to induce chirality in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine typically involves the reaction of 3,5-di-tert-butylbenzaldehyde with a suitable chiral amine precursor under reductive amination conditions. Common reagents include sodium borohydride or lithium aluminum hydride as reducing agents. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can further modify the diamine structure.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2R)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine is used as a chiral ligand in asymmetric catalysis. It helps in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s chiral properties make it valuable in the synthesis of biologically active molecules. It can be used to create enantiomerically pure drugs, which often have improved efficacy and reduced side effects compared to their racemic counterparts.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to induce chirality is leveraged in the manufacture of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which (1R,2R)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine exerts its effects involves its interaction with various molecular targets. In asymmetric catalysis, the compound acts as a chiral ligand, coordinating with metal centers to create chiral environments that favor the formation of one enantiomer over the other. This selective interaction with substrates leads to high enantioselectivity in the resulting products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-1,2-diphenylethane-1,2-diamine
- (1R,2R)-1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine
- (1R,2R)-1,2-bis(4-tert-butylphenyl)ethane-1,2-diamine
Uniqueness
Compared to similar compounds, (1R,2R)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine is unique due to its bulky tert-butyl groups, which provide steric hindrance and enhance its ability to induce chirality. This makes it particularly effective in asymmetric synthesis and catalysis, where steric effects play a crucial role in determining the outcome of reactions.
Propriétés
Formule moléculaire |
C30H48N2 |
|---|---|
Poids moléculaire |
436.7 g/mol |
Nom IUPAC |
(1R,2R)-1,2-bis(3,5-ditert-butylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C30H48N2/c1-27(2,3)21-13-19(14-22(17-21)28(4,5)6)25(31)26(32)20-15-23(29(7,8)9)18-24(16-20)30(10,11)12/h13-18,25-26H,31-32H2,1-12H3/t25-,26-/m1/s1 |
Clé InChI |
JLFJNSDYSHGRJL-CLJLJLNGSA-N |
SMILES isomérique |
CC(C)(C)C1=CC(=CC(=C1)[C@H]([C@@H](C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)N)N)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)C(C(C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)N)N)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


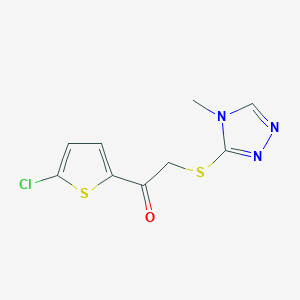
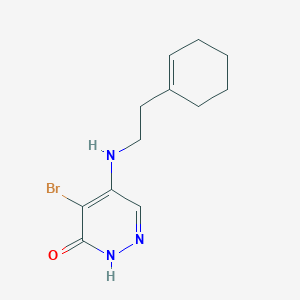
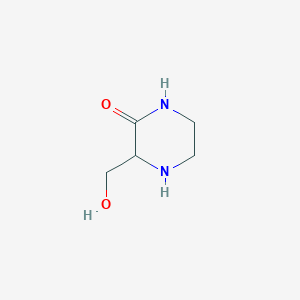
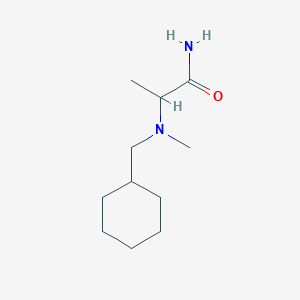
![Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide](/img/structure/B14898300.png)
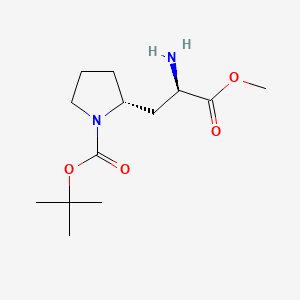
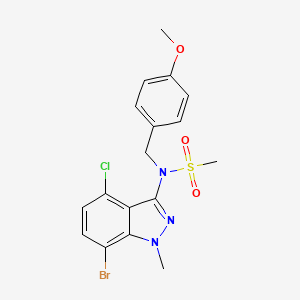
![2-(7,7-Difluorospiro[3.5]nonan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14898309.png)
![6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B14898323.png)

